molecular formula C8H10N2OS B3033218 2-[(4-Aminophenyl)thio]acetamide CAS No. 100377-22-8

2-[(4-Aminophenyl)thio]acetamide

Cat. No.: B3033218
CAS No.: 100377-22-8
M. Wt: 182.25 g/mol
InChI Key: GYRKBGAALJLBNX-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]acetamide is an organic compound characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a thioacetamide moiety

Mechanism of Action

Target of Action

The primary targets of 2-[(4-Aminophenyl)thio]acetamide are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound exhibits potent and selective nanomolar inhibitory activity against these targets .

Mode of Action

The mode of action of this compound involves the formation of reactive intermediates that can bind covalently to DNA . These intermediates can be metabolized only by sensitive cancer cell lines . In insensitive cell lines, neither retaining nor metabolization occurs, thereby selective antitumor properties appear due to metabolism . Additionally, the results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways involved in cancer cell growth. It inhibits cancer cell growth with nanomolar scale against a large panel of human cancer cell lines

Pharmacokinetics

The compound’s molecular weight is 1501778 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. Specifically, this compound derivatives inhibit cancer cell growth with nanomolar scale against a large panel of human cancer cell lines particularly against breast, colon and ovarian cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Aminophenyl)thio]acetamide typically involves the reaction of 4-aminothiophenol with chloroacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Aminothiophenol+ChloroacetamideThis compound\text{4-Aminothiophenol} + \text{Chloroacetamide} \rightarrow \text{this compound} 4-Aminothiophenol+Chloroacetamide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Aminophenyl)thio]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, polymers, and other materials.

Comparison with Similar Compounds

  • 2-[(4-Aminophenyl)thio]benzothiazole
  • 2-[(4-Aminophenyl)thio]benzoxazole
  • 2-[(4-Aminophenyl)thio]benzimidazole

Comparison: 2-[(4-Aminophenyl)thio]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRKBGAALJLBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302345
Record name 2-[(4-Aminophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100377-22-8
Record name 2-[(4-Aminophenyl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100377-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Aminophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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